1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1339366-50-5
VCID: VC3081001
InChI: InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13)
SMILES: C1C(CN1CC2=CC=C(O2)Br)C(=O)O
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol

1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid

CAS No.: 1339366-50-5

Cat. No.: VC3081001

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid - 1339366-50-5

Specification

CAS No. 1339366-50-5
Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
IUPAC Name 1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid
Standard InChI InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13)
Standard InChI Key UMQUIHMRNMHRQH-UHFFFAOYSA-N
SMILES C1C(CN1CC2=CC=C(O2)Br)C(=O)O
Canonical SMILES C1C(CN1CC2=CC=C(O2)Br)C(=O)O

Introduction

Chemical Identity and Structure

Molecular Characteristics

1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid is characterized by a molecular formula C₉H₁₀BrNO₃ with a molecular weight of approximately 260.08 g/mol. The compound features several key structural elements:

  • A four-membered azetidine ring containing a nitrogen atom

  • A carboxylic acid functional group at position 3 of the azetidine ring

  • A 5-bromofuran-2-yl substituent attached via a methylene bridge to the nitrogen of the azetidine ring

The structural framework can be visualized as a combination of two principal components: the azetidine-3-carboxylic acid core and the 5-bromofuran-2-yl moiety. This arrangement creates a molecule with specific spatial and electronic properties that contribute to its chemical behavior and potential biological activity.

Structural Analogs and Related Compounds

Several structural analogs of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid have been documented in chemical databases and research literature. These include:

CompoundStructural DifferenceMolecular Weight (g/mol)
1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acidContains thiophene instead of furan276.15
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acidContains phenyl instead of furan270.12
1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acidDirect attachment of pyridine, no methylene bridge257.08
1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acidContains 2-bromophenyl instead of 5-bromofuran270.12
1-Methylazetidine-3-carboxylic acidContains methyl instead of bromofuran-methyl115.13

These structural analogs provide valuable comparative frameworks for understanding the properties and potential applications of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid.

Physical and Chemical Properties

Physical Properties

The physical properties of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid can be inferred from its structure and functional groups:

PropertyValue/Description
Physical StateLikely a crystalline solid at room temperature
ColorOff-white to pale yellow solid (typical for similar heterocyclic compounds)
SolubilityModerate solubility in polar organic solvents (e.g., DMF, DMSO), limited solubility in water, improved in basic aqueous solutions due to carboxylic acid group
Melting PointEstimated range of 140-160°C (based on similar compounds)
StabilityRelatively stable under standard conditions; sensitive to strong oxidizing agents

Chemical Properties

The chemical properties of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid are primarily determined by its functional groups:

  • The carboxylic acid group imparts acidic character, enabling salt formation with bases and participation in esterification reactions.

  • The azetidine nitrogen acts as a weak base and nucleophile, capable of participating in alkylation reactions.

  • The bromine substituent on the furan ring provides a reactive site for metal-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings.

  • The furan ring system exhibits aromatic character, though less stable than benzene, and can participate in electrophilic substitution reactions and Diels-Alder reactions.

Synthesis and Preparation Methods

Alkylation Approach

A common synthetic route likely involves the N-alkylation of azetidine-3-carboxylic acid with an appropriate bromofuran-containing alkylating agent:

  • Protection of the carboxylic acid group of azetidine-3-carboxylic acid

  • N-alkylation with 5-bromofuran-2-ylmethyl bromide or similar electrophile

  • Deprotection of the carboxylic acid group

Alternative Synthetic Approaches

Based on synthetic procedures documented for similar compounds, alternative routes may include:

  • Reductive amination between azetidine-3-carboxylic acid and 5-bromofuran-2-carbaldehyde

  • Ring-closing approaches starting from appropriately functionalized linear precursors

  • Modification of pre-existing heterocyclic systems

Purification Techniques

Purification of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid and related compounds typically involves:

  • Flash column chromatography using silica gel and appropriate solvent systems

  • Recrystallization from suitable solvent mixtures

  • HPLC purification, particularly useful for final-stage purification

Evidence from similar compounds suggests that HPLC purification methods are particularly effective, as demonstrated in the purification of related azetidine compounds :

Purification MethodConditionsYieldReference
Flash-Prep-HPLCColumn: C18; Mobile phase: MeCN/H₂O gradient (5:95 to 95:5); Detection: UV 254 nm85%
RecrystallizationEthyl acetate/methanol mixtures followed by collection via filtrationVariable

Chemical Reactivity

Functional Group Reactivity

The reactivity profile of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid is characterized by the distinct behaviors of its constituent functional groups:

Carboxylic Acid Group Reactions

  • Esterification: Formation of esters via reaction with alcohols under acidic conditions or through activation methods

  • Amide formation: Reaction with amines to form amide bonds, often facilitated by coupling reagents like HATU

  • Salt formation: Reaction with bases to form carboxylate salts, enhancing water solubility

Bromofuran Moiety Reactions

  • Cross-coupling reactions: Participation in palladium-catalyzed couplings (Suzuki, Stille, Sonogashira)

  • Nucleophilic substitution: Displacement of bromine by strong nucleophiles

  • Metal-halogen exchange: Formation of organolithium or Grignard reagents for further functionalization

Reaction Mechanisms

Reaction mechanisms involving 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid typically follow established pathways for the functional groups present. For example, coupling reactions to form amide bonds with this compound would likely follow mechanisms similar to those observed with related compounds :

  • Activation of the carboxylic acid by HATU or similar coupling reagents

  • Nucleophilic attack by an amine nucleophile

  • Rearrangement and elimination to form the amide bond

Biological Activity and Applications

Structure-Activity Considerations

The biological activity of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid would likely be influenced by several structural factors:

  • The azetidine ring provides a rigid scaffold with a specific spatial arrangement of substituents

  • The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets

  • The bromofuran moiety introduces lipophilicity and potential halogen bonding capabilities

  • The methylene linker provides flexibility between the two main structural components

Research on similar furan derivatives suggests that modifications of the furan ring can significantly affect biological activity. For example, studies on 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid showed promising inhibitory properties against MbtI, an enzyme essential for mycobacterial iron acquisition, with an IC₅₀ of approximately 15 μM .

Analytical Methods for Characterization

Spectroscopic Methods

Characterization of 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid would typically employ multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR would show characteristic signals for:

    • Furan protons (typically 6.0-7.5 ppm)

    • Methylene bridge protons (approximately 4.0-4.5 ppm)

    • Azetidine ring protons (typically 3.0-4.5 ppm)

    • Carboxylic acid proton (broad signal around 10-13 ppm)

  • ¹³C NMR would display signals for:

    • Carboxylic carbon (approximately 170-180 ppm)

    • Furan carbons (approximately 110-150 ppm)

    • Methylene carbon (approximately 45-55 ppm)

    • Azetidine ring carbons (approximately 15-60 ppm)

Mass Spectrometry

Expected mass spectral features would include:

  • Molecular ion peak corresponding to M+ or [M+H]+ at m/z 261

  • Characteristic isotope pattern due to bromine (M and M+2 peaks with approximately 1:1 ratio)

  • Fragmentation patterns showing loss of CO₂, cleavage of the methylene bridge, and fragmentation of the azetidine ring

Infrared Spectroscopy

Key IR absorption bands would include:

  • Carboxylic acid O-H stretch (broad, 2500-3300 cm⁻¹)

  • Carbonyl C=O stretch (1700-1725 cm⁻¹)

  • Furan C=C stretching (1430-1570 cm⁻¹)

  • C-Br stretching (500-750 cm⁻¹)

Chromatographic Techniques

Analytical characterization would also employ chromatographic methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase C18 columns with acetonitrile/water gradient systems

    • UV detection at 254 nm (common for heterocyclic compounds)

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Provides both retention time data and mass spectral information

    • Useful for confirming purity and identity simultaneously

Similar compounds have been successfully analyzed using LC-MS methods, with characteristic retention times and [M+H]+ peaks observed .

Structure-Activity Relationships

Comparison with Related Compounds

Comparing 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid with structurally related compounds provides insights into the effects of specific structural modifications:

CompoundStructural ModificationPotential Effect on Activity
1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acidReplacement of furan oxygen with sulfurAltered electronic properties; increased lipophilicity; different hydrogen-bonding patterns
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acidReplacement of furan with phenylIncreased stability; different electronic distribution; altered spatial arrangement
1-Methylazetidine-3-carboxylic acidSubstitution of bromofuran-methyl with methylSignificantly reduced molecular volume; loss of halogen-bonding capability; increased hydrophilicity

Bioisosteric Considerations

In drug design, several bioisosteric replacements might be considered for 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid:

  • Replacement of bromine with other halogens (F, Cl, I) to modulate electronic effects and size

  • Substitution of furan with thiophene, oxazole, or thiazole to maintain aromaticity while altering electronic properties

  • Modification of the carboxylic acid to ester, amide, or tetrazole to change hydrogen bonding patterns and metabolic stability

  • Replacement of azetidine with other nitrogen heterocycles (e.g., pyrrolidine, piperidine) to explore ring size effects

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing improved synthetic routes:

  • Stereoselective synthesis methods to control the configuration at the azetidine C3 position

  • Green chemistry approaches to reduce environmental impact of synthesis

  • Development of multicomponent reactions to efficiently access libraries of analogs

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